molecular formula C9H11ClO2 B8561763 1-(2-Chloro-4-methoxy-phenyl)-ethanol

1-(2-Chloro-4-methoxy-phenyl)-ethanol

Cat. No.: B8561763
M. Wt: 186.63 g/mol
InChI Key: NEYMRJQYYHDEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-methoxy-phenyl)-ethanol is a substituted ethanol derivative featuring a chlorinated aromatic ring with a methoxy group at the para position and an ethanol moiety at the ortho position. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom, electron-donating methoxy group, and the hydroxyl functionality of the ethanol side chain.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3

InChI Key

NEYMRJQYYHDEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone

  • Structure : Chlorine (position 2), hydroxyl (position 6), methoxy (position 4), and acetyl (position 1).
  • Molecular Formula : C₉H₉ClO₃; Mol. Wt. : 200.62 .
  • Synthesis : Prepared via Friedel-Crafts acylation of 3,5-dimethoxy-1-chlorobenzene with acetyl chloride in the presence of AlCl₃ (38% yield) .
  • Key Differences: The hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity compared to the ethanol-substituted target compound. The acetyl group (ketone) enhances stability but reduces reactivity in nucleophilic environments relative to the ethanol moiety.
  • Applications: Not explicitly stated, but ketones like this are often intermediates in drug synthesis.

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

  • Structure: Amino (position 2), chlorine (position 3), methoxy (position 4), and acetyl (position 1).
  • CAS No.: 929972-61-2 .
  • The chlorine at position 3 alters steric and electronic effects compared to the target compound’s chlorine at position 2.
  • Applications: Likely explored in medicinal chemistry due to the amino-acetophenone scaffold’s prevalence in bioactive molecules.

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

  • Structure: Chlorine (position 2), 4-chlorophenoxy (position 4), and acetyl (position 1).
  • CAS No.: 119851-28-4 .
  • Synthesis: Derived from substituted acetophenone intermediates, often via nucleophilic aromatic substitution.
  • Key Differences: The 4-chlorophenoxy group increases lipophilicity and steric bulk, enhancing membrane permeability in agrochemical applications. The acetyl group provides stability, whereas the ethanol in the target compound may confer higher solubility in polar solvents.
  • Applications : Used as a precursor in fungicidal compounds (e.g., triazole derivatives in –8) .

1-(2-Fluoro-4-methoxyphenyl)ethanol

  • Structure: Fluorine (position 2), methoxy (position 4), and ethanol (position 1).
  • CAS No.: 74457-87-7 .
  • The ethanol group is retained, but fluorine’s smaller size may reduce steric hindrance.
  • Applications : Fluorinated alcohols are common in pharmaceuticals for metabolic stability and bioavailability optimization.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Synthesis Method Applications
1-(2-Chloro-4-methoxy-phenyl)-ethanol Cl (2), OMe (4), -CH₂CH₂OH (1) Not provided Ethanol, Cl, OMe Likely Grignard or reduction Potential agrochemicals
1-(2-Chloro-6-OH-4-OMe-phenyl)ethanone Cl (2), OH (6), OMe (4), COCH₃ 200.62 Ketone, Cl, OMe, OH Friedel-Crafts acylation Intermediate synthesis
1-(2-Amino-3-Cl-4-OMe-phenyl)ethanone NH₂ (2), Cl (3), OMe (4), COCH₃ Not provided Ketone, NH₂, Cl, OMe Not specified Medicinal chemistry
1-[2-Cl-4-(4-Cl-phenoxy)phenyl]ethanone Cl (2), 4-Cl-phenoxy (4), COCH₃ Not provided Ketone, Cl, phenoxy Nucleophilic substitution Fungicide precursors
1-(2-Fluoro-4-OMe-phenyl)ethanol F (2), OMe (4), -CH₂CH₂OH (1) Not provided Ethanol, F, OMe Not specified Pharmaceutical intermediates

Research Findings and Trends

  • Electronic Effects : Chlorine and methoxy groups in the target compound create a balance of electron-withdrawing and donating effects, influencing reactivity in substitution or coupling reactions.
  • Biological Activity: Compounds with phenoxy or triazole groups (–8, 12) show fungicidal properties, suggesting that the target compound’s ethanol group could be modified for similar applications.

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